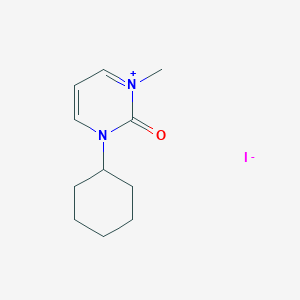
Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis[4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is an organic compound with the molecular formula C16H10 It is a derivative of benzene, where two benzene rings are connected by a 1,3-butadiene bridge, with a methyl group attached to each benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] typically involves the reaction of ethynylbenzene with specific reagents under controlled conditions. One common method includes the use of sodium hydride, magnesium bromide, and copper chloride as reagents, with tetrahydrofuran as the solvent. The reaction is carried out at temperatures ranging from -20°C to 25°C, yielding the desired product with a yield of approximately 60% .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the benzene rings.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Diphenylbutadiyne: A structurally similar compound with two benzene rings connected by a butadiyne bridge.
Diphenyldiacetylene: Another related compound with a similar structure but different connectivity of the carbon atoms.
1,4-Diphenylbutadiyne: A compound with a similar backbone but different substituents on the benzene rings.
Uniqueness: Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis[4-methyl-] is unique due to the presence of the 1,3-butadiene bridge and the methyl groups on the benzene rings. These structural features confer distinct electronic and steric properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
54948-51-5 |
|---|---|
Molekularformel |
C18H18 |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
1-methyl-4-[4-(4-methylphenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C18H18/c1-15-7-11-17(12-8-15)5-3-4-6-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI-Schlüssel |
KGLYHHCCIBZMLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


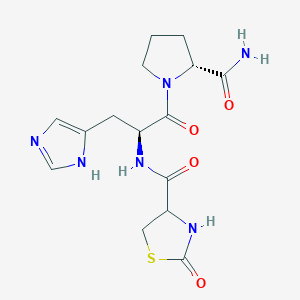
![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![1-[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14641357.png)
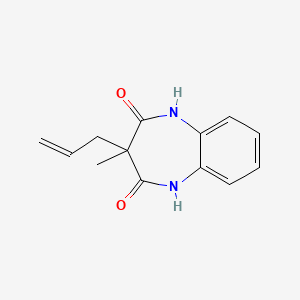
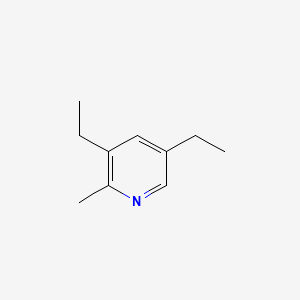

![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)
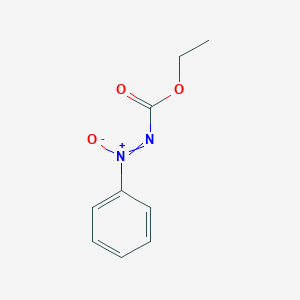

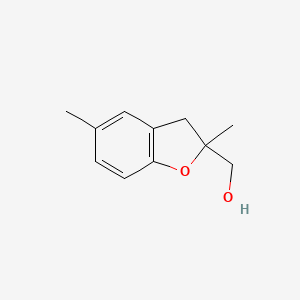

![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)
